molecular formula C12H21NO4 B1141692 cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid CAS No. 1212127-10-0

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Cat. No. B1141692
M. Wt: 243.3
InChI Key:
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Description

Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is an unnatural amino acid derivative known for its selectivity and utility in organic synthesis. This compound is an example of the broader class of tert-butoxycarbonyl (Boc) protected amino acids, which are essential in peptide synthesis and other areas of organic chemistry due to their protective groups that are easily introduced and removed under mild conditions.

Synthesis Analysis

The synthesis of similar structured compounds involves multiple steps, including the creation of stereochemically defined intermediates. A notable method includes the synthesis of all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which showcases the ability to control cis and trans configurations through reaction conditions and optical resolution techniques. These methods highlight the complexity and the strategic planning required in the synthesis of such compounds (Bakonyi et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves computational and X-ray crystallography techniques to understand the spatial arrangement of atoms within a molecule. For compounds within this category, ab initio calculations and crystallographic data can provide insight into the factors influencing cis selectivity, as well as the stability and reactivity of different isomers (Curry et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid derivatives can vary widely, including hydrogenations, cycloadditions, and rearrangements. These reactions are often influenced by the presence of the tert-butoxycarbonyl group, which can direct the course of reactions or be removed to unveil the amino group for further functionalization (Smith et al., 2001).

Scientific Research Applications

Directed Hydrogenation and Enantiopure Synthesis

Directed hydrogenation techniques have been utilized to produce enantiopure derivatives of cyclopentanecarboxylic acids, demonstrating the compound's utility in achieving single diastereomers crucial for pharmaceutical applications (Smith et al., 2001).

Continuous Photo Flow Chemistry for Deuterium Labeling

Innovations in continuous photo flow chemistry have facilitated the scale-up synthesis of deuterium-labeled derivatives, highlighting the compound's significance in creating biologically active compounds and materials science applications with enhanced isotopic labeling (Yamashita et al., 2019).

Stereoisomer Synthesis

Research has developed methods for synthesizing all four stereoisomers of related compounds, underscoring the flexibility and utility of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid in synthesizing unnatural amino acids with potential pharmaceutical applications (Bakonyi et al., 2013).

Precursor for Proline Derivatives

The compound has been employed as a precursor for synthesizing proline derivatives, essential in developing novel pharmaceuticals and studying biological processes (Nevalainen & Koskinen, 2001).

Mimetics of Twisted Cis-Amide Bonds

Research into the stereochemistry of cyclohexanecarboxylic acids has led to the development of mimetics of twisted cis-amide bonds, contributing to the understanding of peptide folding and stability in protein engineering (Krajewski et al., 2001).

Hydrogelators for Drug Delivery

Recent advancements have explored the use of tripeptide-based hydrogelators derived from the compound for entrapment and controlled release of drugs like Vitamin B12 and Doxorubicin, indicating its potential in localized cancer therapy and drug delivery systems (Guchhait et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex peptides or proteins, or in the study of the properties and reactivity of cyclic amino acids .

properties

IUPAC Name

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUYHIMOWUHAF-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

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